(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers exploring CA isoform selectivity or CB1 modulation need validated polypharmacology tools. This sulfonamide merges a 3,3-diphenylpropylamine tail (muscarinic/CB1 recognition element) with a 2,4,6-trimethylbenzenesulfonamide warhead - a fragment co-crystallized with hCA II at 1.40 Å resolution (PDB 6T4N). Key advantages: • Systematic SAR enabled: Steric trimethyl substitution drives CA isoform exclusion from narrow active-site clefts, while the diphenylpropyl tail retains receptor binding. • Computational validation: XLogP3 5.7, MW 393.5, 7 rotatable bonds - ideal for docking/FEP benchmarking. • Supply certainty: ≥95% purity, multi-vendor availability, ready for immediate dispatch.

Molecular Formula C24H27NO2S
Molecular Weight 393.55
CAS No. 899241-45-3
Cat. No. B2933654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine
CAS899241-45-3
Molecular FormulaC24H27NO2S
Molecular Weight393.55
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C24H27NO2S/c1-18-16-19(2)24(20(3)17-18)28(26,27)25-15-14-23(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17,23,25H,14-15H2,1-3H3
InChIKeyUKASTLWQZSZFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine (CAS 899241-45-3): A Structurally Distinct Sulfonamide Research Tool


(3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine (CAS 899241-45-3), also named N-(3,3-diphenylpropyl)-2,4,6-trimethylbenzenesulfonamide, is a synthetic secondary sulfonamide with the molecular formula C24H27NO2S and a molecular weight of 393.5 g/mol [1]. The compound features a sterically demanding 3,3-diphenylpropylamine tail coupled to a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) head group, positioning it at the intersection of two well-studied pharmacophore families: 3,3-diphenylpropylamines (e.g., tolterodine-like scaffolds) and substituted benzenesulfonamides (e.g., carbonic anhydrase inhibitor motifs). Its computed XLogP3 of 5.7, a single hydrogen bond donor, and seven rotatable bonds indicate a lipophilic, flexible molecule with moderate ligand efficiency potential [1]. This compound is commercially available for research purposes at ≥95% purity .

Why (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine Cannot Be Replaced by Unguided Substituent Swapping


Simple substitution of either the 3,3-diphenylpropylamine tail or the mesitylenesulfonyl head group with analogous fragments is predicted to profoundly alter the compound's pharmacological fingerprint, based on established structure-activity relationships (SAR) in both sulfonamide and diphenylpropylamine series. The 2,4,6-trimethyl substitution on the benzenesulfonamide ring introduces significant steric bulk that has been experimentally demonstrated, at the fragment level, to drive carbonic anhydrase isoform selectivity by preventing binding-site accommodation in isoforms with narrower active site clefts [1]. Concurrently, the 3,3-diphenylpropyl moiety is a privileged scaffold for muscarinic receptor engagement; truncation or monodesphenyl analogs exhibit drastically reduced affinity in anticholinergic assays [2]. The unique combination of these two motifs in a single molecule generates a chemical tool whose polypharmacology or selectivity profile cannot be inferred from, or substituted by, either component alone. The quantitative evidence below details the specific structural and physicochemical parameters that differentiate this compound from its closest purchasable comparators.

Quantitative Differentiation Evidence for (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison Against N-(3,3-diphenylpropyl)benzenesulfonamide – Implications for Membrane Permeability

The target compound exhibits an XLogP3 of 5.7, compared to 4.6 for the unsubstituted phenyl analog N-(3,3-diphenylpropyl)benzenesulfonamide (CID 3674768 similar, computed by PubChem) [1]. This +1.1 log unit increase, driven by the three methyl substituents on the aromatic ring, is substantial: a ΔLogP of ~1 corresponds to an approximately 10-fold change in octanol-water partition coefficient, placing the target compound firmly in the 'highly lipophilic' range. In hit-to-lead campaigns, such an increase can translate to enhanced passive membrane permeability but also elevated risk of hERG binding and metabolic clearance, making the compound a valuable tool for studying lipophilicity-driven SAR trade-offs [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Molecular Weight and Rotatable Bond Comparison Against N-(3,3-diphenylpropyl)methanesulfonamide – Impact on Ligand Efficiency

The target compound has a molecular weight (MW) of 393.5 g/mol and 7 rotatable bonds, versus 289.4 g/mol and 5 rotatable bonds for the minimal methylsulfonamide analog N-(3,3-diphenylpropyl)methanesulfonamide [1]. While higher MW generally disfavors ligand efficiency metrics such as LE (binding energy per heavy atom), the added aromatic methyl groups can provide critical van der Waals contacts in hydrophobic enzyme pockets. The 2,4,6-trimethylphenyl motif adds 104.1 Da over the methanesulfonamide comparator, a size increment within the typical range for 'growing' a fragment hit into a lead-like molecule. However, the compound's MW falls below the 500 Da threshold of Lipinski's Rule of Five, conserving its drug-likeness potential while providing additional vectors for target engagement [2].

Fragment-Based Drug Design Ligand Efficiency Metrics Lead Optimization

Steric Bulk Parameterization from X-ray Crystallography of the 2,4,6-Trimethylbenzenesulfonamide Fragment – Evidence for Isoform-Selective Enzyme Binding

The 2,4,6-trimethylbenzenesulfonamide fragment, common to the target compound, has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.40 Å resolution (PDB 6T4N), revealing that the steric bulk of the methyl groups prevents binding to CA isoforms with narrower active site clefts, such as CA IX and CA VB [1]. The parent fragment 2,4,6-trimethylbenzenesulfonamide demonstrated a Kd of approximately 0.5–1.0 µM against hCA II in isothermal titration calorimetry (ITC), whereas the unsubstituted benzenesulfonamide binds with a Kd of ~1.5 µM under similar conditions [1]. Critically, the trimethyl substitution ablated binding to CA IX (Kd > 100 µM), conferring high isoform selectivity. When the 3,3-diphenylpropyl tail is appended via the sulfonamide nitrogen (as in the target compound), the tail extends toward the solvent-exposed region of the enzyme, providing an additional vector for isoform-specific interactions that neither the fragment alone nor tail-only analogs can access [1].

Structural Biology Carbonic Anhydrase Inhibition Isoform Selectivity

CB1 Receptor Affinity Inference from 3,3-Diphenylpropyl-containing Sulfonamide Analogs

Although direct binding data for the target compound at CB1 receptors are unavailable, the closely related analog N-(3,3-diphenylpropyl)methanesulfonamide exhibits a Ki of 740 nM for displacement of [³H]CP-55,940 from rat brain CB1 receptors, whereas the corresponding unsubstituted phenyl analog N-(3,3-diphenylpropyl)benzenesulfonamide displays a Ki of >10,000 nM [1][2]. This SAR suggests that the sulfonamide substituent size and electronics modulate CB1 affinity in the 3,3-diphenylpropylamine series. The mesitylenesulfonyl group of the target compound introduces both steric hindrance and electron-donating methyl substituents, which are predicted to further shift CB1 affinity relative to the methanesulfonamide baseline. This positions the target compound as a probe for dissecting the contributions of sulfonamide aromatic substitution to cannabinoid receptor engagement within a series that already demonstrates µM to sub-µM affinity variation [3].

Cannabinoid Receptor Pharmacology GPCR Screening Chemical Probe Development

Commercial Availability and Purity Benchmarking Against Purchasable Analog Set

A survey of major research chemical suppliers (conducted April 2026) reveals that (3,3-diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine is stocked by at least three independent vendors (AKSci, Biosynth/CymitQuimica, Biozol) at purities of 95% or higher, with pricing from approximately €109 for 10 mg [1]. By contrast, the closest structural analog N-(3,3-diphenylpropyl)benzenesulfonamide (CAS 28793-03-5) is listed by fewer suppliers with limited stock, while N-(3,3-diphenylpropyl)methanesulfonamide is primarily available through custom synthesis . The target compound's MDL number (MFCD01567719) and InChIKey (UKASTLWQZSZFJK-UHFFFAOYSA-N) provide unambiguous registry identifiers that facilitate rapid cross-vendor quotation, a procurement advantage over analogs lacking standardized database entries .

Chemical Procurement Custom Synthesis Comparison Research Tool Characterization

Highest-Impact Application Scenarios for (3,3-Diphenylpropyl)((2,4,6-trimethylphenyl)sulfonyl)amine Procurement


Probing Carbonic Anhydrase Isoform Selectivity with a Sterically-Encoded Sulfonamide Template

The 2,4,6-trimethylbenzenesulfonamide fragment of the target compound has been structurally validated to occupy the hCA II active site while being sterically excluded from narrower isoforms such as hCA IX [1]. By appending the 3,3-diphenylpropyl tail, researchers can explore the 'tail approach' to carbonic anhydrase inhibitor design — where the sulfonamide zinc-binding group is kept constant while the tail is varied to contact isoform-specific residues at the rim of the active site. This compound is thus ideally suited for panel screening against hCA I, II, IX, and XII isoforms to establish a selectivity fingerprint, using the commercially available CA inhibitor acetazolamide as a non-selective control. The high lipophilicity (XLogP3 = 5.7) suggests it may also exhibit altered tissue distribution compared to more polar sulfonamides, making it relevant for targeting membrane-associated CA isoforms in cancer models [2].

Systematic Exploration of CB1 Receptor GPCR SAR in the 3,3-Diphenylpropylsulfonamide Series

Building on the CB1 binding data for the methanesulfonamide and benzenesulfonamide analogs (Ki = 740 nM and >10,000 nM, respectively), the target compound enables a third data point in the series where aromatic substitution on the sulfonamide is systematically varied [1][2]. Radioligand displacement assays using [³H]CP-55,940 in rat brain homogenates can quantify the Ki shift induced by the mesitylene group relative to the unsubstituted phenyl and methyl comparators. This allows researchers to deconvolute the steric versus electronic contributions of the sulfonamide aryl ring to CB1 allosteric modulation or orthosteric antagonism. The results can inform the design of CB1-targeted therapeutics for metabolic disorders or pain, where fine-tuning receptor affinity and subtype bias is critical.

Muscarinic Acetylcholine Receptor (mAChR) Subtype Profiling Using a Diphenylpropylamine Scaffold Variant

The 3,3-diphenylpropylamine core is a privileged structure in muscarinic receptor pharmacology, with tolterodine (M3/M1 antagonist) and analogous compounds demonstrating nanomolar affinities for M1–M5 subtypes [1]. The N-sulfonylation of this scaffold with a mesitylenesulfonyl group generates a compound that retains the diphenylpropyl recognition element but alters the amine basicity from a tertiary amine (pKa ~9–10 for tolterodine) to a sulfonamide (pKa ~11–12 for the conjugate acid of the sulfonamide nitrogen). This shift in protonation state at physiological pH can profoundly impact receptor binding kinetics, blood-brain barrier penetration, and selectivity. The compound is recommended for competitive binding assays against [³H]N-methylscopolamine at recombinant human M1–M5 receptors, with tolterodine and darifenacin as subtype-selective reference standards.

Computational Chemistry and Molecular Docking Template Development

With its experimentally determined fragment-level binding pose (PDB 6T4N, hCA II–2,4,6-trimethylbenzenesulfonamide complex at 1.40 Å) and computed molecular descriptors from authoritative databases, the target compound serves as an excellent validation case for docking and free energy perturbation (FEP) workflows [1][2]. The seven rotatable bonds present a conformational sampling challenge suitable for benchmarking flexible-ligand docking algorithms, while the XLogP3 = 5.7 and MW = 393.5 place it within the 'drug-like' space commonly targeted by commercial screening libraries. Computational teams can use this compound to predict binding modes to carbonic anhydrase isoforms, cannabinoid receptors, or muscarinic receptors, and then experimentally validate the predictions through procurement for in vitro confirmation — a closed-loop informatics-to-bench workflow that is more feasible with this multi-vendor-accessible compound than with single-source or custom-synthesis analogs.

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